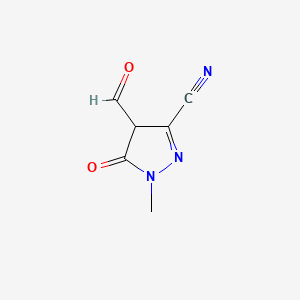
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile: is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with formyl, methyl, oxo, and carbonitrile groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ammonia or amines in the presence of catalysts such as palladium on carbon.
Major Products Formed
Oxidation: 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Hydroxymethyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile.
Substitution: 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide.
Scientific Research Applications
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the formyl and nitrile groups enhances its binding affinity to the target enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 4-Hydroxymethyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile
- 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
Uniqueness
The unique combination of formyl, methyl, oxo, and carbonitrile groups in 4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile imparts distinct chemical properties that are not observed in its analogs. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological activities .
Properties
CAS No. |
142966-21-0 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.125 |
IUPAC Name |
4-formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O2/c1-9-6(11)4(3-10)5(2-7)8-9/h3-4H,1H3 |
InChI Key |
MCZDBCIVZCBSJZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=N1)C#N)C=O |
Synonyms |
1H-Pyrazole-3-carbonitrile, 4-formyl-4,5-dihydro-1-methyl-5-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(R*)]- (9CI)](/img/no-structure.png)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
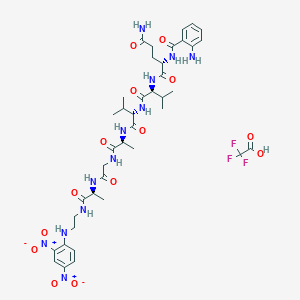
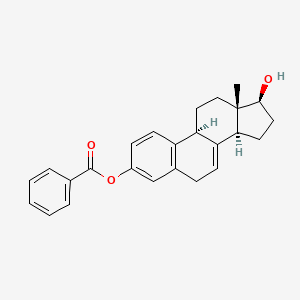
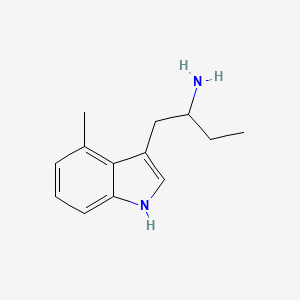
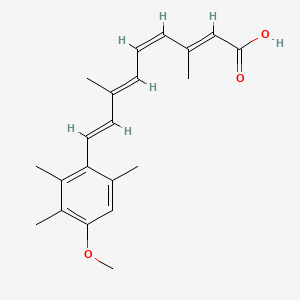
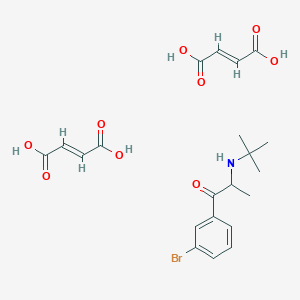
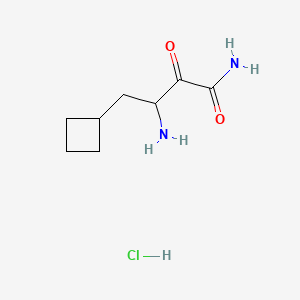
![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)
